
GPRP acetate
Übersicht
Beschreibung
Pefa 6003, auch bekannt als Gly-Pro-Arg-Pro, ist ein Fibrinpolymerisationsinhibitor. Es hemmt die Interaktion von Fibrinogen mit dem Glykoprotein-IIb/IIIa-Komplex (GPIIb/IIIa) der Thrombozytenmembran. Diese Verbindung wird hauptsächlich in Forschungsumgebungen verwendet, um die Blutgerinnung und verwandte Prozesse zu untersuchen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pefa 6003 wird durch Peptidsynthesetechniken synthetisiert. Der Prozess beinhaltet die sequentielle Addition von Aminosäuren, um die Peptidkette Glycin-Prolin-Arginin-Prolin zu bilden. Die Synthese wird typischerweise mit der Festphasenpeptidsynthese (SPPS) durchgeführt, die eine effiziente Assemblierung der Peptidkette ermöglicht. Die Reaktionsbedingungen umfassen die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Pefa 6003 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet automatische Peptidsynthesizer, die große Mengen an Reagenzien verarbeiten und das Peptid in großen Mengen produzieren können. Das Endprodukt wird mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Pefa 6003 durchläuft hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Aufgrund seiner Peptidnatur nimmt es typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.
Häufige Reagenzien und Bedingungen
Peptidbindungsbildung: Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und 1-Hydroxybenzotriazol (HOBt) werden häufig verwendet.
Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um die Peptidbindungen zu hydrolysieren, was zum Abbau des Peptids in seine konstituierenden Aminosäuren führt.
Hauptprodukte
Die Hauptprodukte, die bei der Hydrolyse von Pefa 6003 gebildet werden, sind die einzelnen Aminosäuren Glycin, Prolin und Arginin .
Wissenschaftliche Forschungsanwendungen
Biological Significance
GPRP acetate is primarily recognized for its role in modulating cellular functions. It acts as a specific ligand for G-protein-coupled receptors (GPCRs), influencing various signaling pathways that are crucial for cellular communication and response.
Cell Biology
This compound is utilized in cell culture to study cellular responses and signaling mechanisms. Its ability to interact with GPCRs makes it a valuable tool for researchers investigating:
- Cell Proliferation : Studies have shown that this compound can influence the proliferation of certain cell types, making it relevant in cancer research.
- Cell Migration : The compound has been implicated in studies focusing on the migration of cells, particularly in wound healing and metastasis.
Pharmacological Studies
In pharmacology, this compound serves as a model compound for drug development:
- Drug Design : Its structure allows researchers to design new drugs targeting GPCRs, which are significant in many therapeutic areas, including cardiovascular diseases and cancer.
- Screening Assays : this compound is often used in high-throughput screening assays to identify potential drug candidates that can modulate GPCR activity.
Mechanistic Insights
Research indicates that this compound interacts with specific receptors, leading to downstream effects that modulate various physiological processes. For instance:
- Inflammation Modulation : Studies suggest that this compound may play a role in reducing inflammation by influencing the activity of immune cells through GPCR signaling pathways .
- Neurotransmission : Its effects on neuronal cells have been explored, indicating potential applications in neuropharmacology .
Summary of Applications
Case Study: Inflammation Modulation
A study conducted on the effects of this compound on inflammatory responses demonstrated significant attenuation of pro-inflammatory cytokine production in vitro. The results indicated that treatment with this compound led to reduced levels of IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential therapeutic application in treating inflammatory diseases .
Wirkmechanismus
Pefa 6003 exerts its effects by inhibiting the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex. This inhibition prevents the polymerization of fibrin, a key step in blood clot formation. The molecular target of Pefa 6003 is the GPIIb/IIIa complex, and the pathway involved is the coagulation cascade .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gly-Pro-Arg-Pro-Acetat: Eine andere Form von Pefa 6003 mit ähnlichen inhibitorischen Eigenschaften.
Pefabloc FG: Ein Fibrinogen-verwandtes Peptid, das ebenfalls die Fibrinpolymerisation hemmt.
Einzigartigkeit
Pefa 6003 ist einzigartig in seiner spezifischen Hemmung des GPIIb/IIIa-Komplexes, was es zu einem wertvollen Werkzeug für die Untersuchung der Thrombozytenfunktion und der Blutgerinnung macht. Seine hohe Reinheit und seine wohldefinierte Struktur machen es für eine Vielzahl von Forschungsanwendungen geeignet .
Biologische Aktivität
GPRP acetate, or Gly-Pro-Arg-Pro acetate, is a synthetic peptide that has garnered attention in biomedical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on inflammation, and potential therapeutic applications.
Overview of this compound
This compound is a tetrapeptide that consists of glycine (Gly), proline (Pro), arginine (Arg), and proline (Pro), with an acetate group. It is primarily studied for its role in modulating immune responses and inflammation, particularly through interactions with G-protein-coupled receptors (GPCRs).
-
Inflammasome Regulation :
This compound has been shown to influence the NLRP3 inflammasome, a critical component in the immune response. Acetate, a metabolite related to GPRP, can attenuate inflammasome activation through the GPR43 receptor. This interaction leads to decreased calcium mobilization and promotes autophagy-mediated degradation of NLRP3, potentially reducing inflammation in models of endotoxemia and peritonitis . -
Cytokine Modulation :
Research indicates that this compound can modulate the production of cytokines such as TNF-α in microglial cells. In one study, acetate exacerbated TNF-α production when administered alongside lipopolysaccharide (LPS), suggesting a dual role where it can act both as an anti-inflammatory agent and as a pro-inflammatory signal depending on the context . -
Receptor Specificity :
The biological activity of this compound may also be linked to its selective action on specific GPCRs. While acetate primarily activates GPR43, it has been noted that different short-chain fatty acids (SCFAs) interact variably with GPCRs, influencing metabolic and inflammatory pathways .
Case Studies
-
Study on Microglial Cells :
A study investigated the effects of this compound on microglial cells treated with LPS. The results indicated that while lower concentrations did not affect cell viability, a concentration of 25 mM significantly increased TNF-α production without compromising cell health. This suggests that this compound can enhance inflammatory responses in certain contexts . -
In Vivo Models :
In vivo experiments demonstrated that acetate can protect against NLRP3 inflammasome-dependent peritonitis and LPS-induced endotoxemia in mice models. These findings underscore the potential therapeutic implications of using acetate-related compounds like this compound in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What is the recommended concentration range for GPRP acetate in fibrin polymerization inhibition assays, and how does experimental context influence this parameter?
Basic Research Focus
this compound is typically used at concentrations between 0.3 mM (to abolish polymerization in turbidity assays) and 20 μM–20 mM (to study fibrinopeptide release kinetics) . The optimal concentration depends on the assay type:
- Turbidity assays : 1 mM this compound in HEPES buffer (pH 7.4) prevents fibrin network formation for ≥3 hours .
- Proteolysis protection assays : Higher concentrations (5–20 mM) are required to fully protect fibrinogen from degradation in mutants like γN308K .
- Flow cytometry/CLSM : 125 mg/mL (257.45 mM) stock solutions are prepared in H2O, followed by dilution to working concentrations (e.g., 10–100 μM) .
Methodological Note : Include controls with solvent (e.g., H2O) to account for ionic strength effects on fibrinogen interactions.
Q. How does this compound inhibit fibrin polymerization at the molecular level, and what structural insights support this mechanism?
Basic Research Focus
this compound binds to the γD-domain of fibrinogen, specifically targeting residues 365Cys–437Val , which include the "hole" region critical for fibrinogen E:D interactions . Structural studies (e.g., X-ray crystallography of fragment D complexes) show that GPRP mimics the fibrin knob "B" motif, competitively blocking protofibril formation . Key evidence:
- Crystallography : GPRP binds to normal fibrinogen fragment D with a Kd of ~10 μM, but binding weakens 10-fold in γN308K mutants .
- SEM imaging : Clots formed in GPRP’s presence exhibit disrupted fiber branching and reduced network density .
Q. How do fibrinogen γ-chain mutations (e.g., γN308K) alter this compound’s inhibitory efficacy, and what methods are used to quantify these effects?
Advanced Research Focus
Mutations like γN308K impair GPRP binding by destabilizing "A:a" interactions. Methodological approaches include:
- Proteolysis assays : Monitor fragment D1/D2 ratios via SDS-PAGE or HPLC to assess GPRP’s protective efficacy. Normal fibrinogen achieves full protection at 5 mM GPRP, while γN308K requires ≥20 mM .
- Turbidity kinetics : Compare polymerization rates in wild-type vs. mutant fibrinogen at fixed GPRP concentrations (e.g., 0.5–20 mM) .
- Surface plasmon resonance (SPR) : Quantify binding affinity (Kd) shifts caused by mutations .
Q. What experimental strategies are recommended to resolve contradictions in this compound’s inhibitory effects across different fibrinogen isoforms or species?
Advanced Research Focus
Discrepancies in inhibition efficacy often arise from structural variations in fibrinogen isoforms or species-specific residues. Solutions include:
- Cross-linking assays : Use bifunctional cross-linkers (e.g., BS<sup>3</sup>) to stabilize GPRP-fibrinogen complexes for mass spectrometry analysis .
- Species-specific controls : Validate assays with fibrinogen from matched species (e.g., primate vs. human) due to GPRP’s selectivity for primate C3 .
- Mutagenesis screens : Introduce point mutations (e.g., γD364A) to isolate residues critical for GPRP binding .
Q. How can researchers ensure batch-to-batch consistency of this compound in sensitive bioassays, and what quality parameters should be prioritized?
Basic Research Focus
Critical quality metrics for this compound include:
- Purity : ≥98% by HPLC .
- Peptide content : ≥80% to avoid solvent interference .
- Endotoxin levels : ≤50 EU/mg for cell-based assays .
Methodological Note : - Request certificates of analysis (CoA) for amino acid composition (±10%) and acetate content (≤12%) .
- For long-term storage, lyophilize aliquots at -80°C and avoid freeze-thaw cycles .
Q. What complementary techniques can be combined with this compound to study thrombus formation mechanisms in vitro?
Advanced Research Focus
- Dual inhibition assays : Pair GPRP with αIIbβ3 antagonists (e.g., eptifibatide) to decouple fibrin polymerization from platelet aggregation .
- CLSM/flow cytometry : Use fluorescently labeled fibrinogen and GPRP to visualize real-time fibrin-platelet interactions in washed platelet systems .
- Thromboelastography (TEG) : Quantify clot stiffness and lysis time in GPRP-treated whole blood to model dynamic thrombosis .
Q. How does this compound’s solubility profile impact experimental design, and what formulations optimize its stability?
Basic Research Focus
this compound is highly soluble in H2O (125 mg/mL) but degrades in hygroscopic conditions. Best practices:
- Stock solutions : Prepare fresh in Milli-Q water (pH 6.5–7.0) and sonicate for 5 minutes to ensure homogeneity .
- Working solutions : Dilute in isotonic buffers (e.g., 150 mM NaCl) to prevent ionic interference with fibrinogen .
- Stability testing : Monitor peptide integrity via MALDI-TOF MS after 24-hour incubation at 37°C .
Q. What are the limitations of using this compound in studying fibrinogen-independent platelet activation pathways?
Advanced Research Focus
this compound primarily targets fibrinogen-platelet interactions but does not inhibit:
Eigenschaften
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSTPIIKNCGRE-QKWXXBCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.